(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine
Overview
Description
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand that is widely used in asymmetric catalysis. This compound features a ferrocene backbone, which provides stability and unique electronic properties. The presence of dicyclohexylphosphino groups enhances its ability to coordinate with transition metals, making it an effective catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is functionalized to introduce the necessary substituents. This often involves lithiation followed by reaction with suitable electrophiles.
Introduction of Phosphine Groups: The functionalized ferrocene derivative is then reacted with dicyclohexylphosphine chloride under inert conditions to introduce the phosphine groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s ability to coordinate with metals makes it useful in studying metalloproteins and enzyme mimics.
Medicine: Its chiral properties are exploited in the synthesis of pharmaceuticals, particularly in the production of enantiomerically pure drugs.
Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.
Mechanism of Action
The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic cycles. The ferrocene backbone provides additional stability and electronic tuning, enhancing the compound’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Similar structure but with different substitution pattern.
Triphenylphosphine: A common phosphine ligand without the ferrocene backbone.
Uniqueness
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine is unique due to its chiral nature and the presence of both ferrocene and dicyclohexylphosphino groups. This combination provides exceptional stability, electronic properties, and catalytic activity, making it a valuable ligand in asymmetric catalysis.
Properties
InChI |
InChI=1S/C31H51P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h14,23-29H,2-13,15-22H2,1H3;1-5H;/t25-;;/m1../s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMXQBMWBNENE-KHZPMNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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